7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 199678-30-3

Cat. No.: VC2268538

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199678-30-3 |

|---|---|

| Molecular Formula | C10H10F3NO |

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |

| Standard InChI Key | YPMOCMPUZNOIHK-UHFFFAOYSA-N |

| SMILES | C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

| Canonical SMILES | C1CNCC2=C1C=CC(=C2)OC(F)(F)F |

Introduction

Chemical Structure and Properties

Molecular Identification

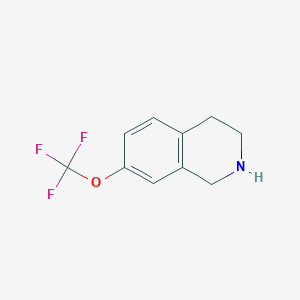

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline belongs to the tetrahydroisoquinoline family, a class of compounds characterized by a partially saturated isoquinoline ring system. The compound features a bicyclic structure with a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom. The distinguishing feature of this particular derivative is the trifluoromethoxy (-OCF3) group positioned at the 7-position of the tetrahydroisoquinoline scaffold.

The parent compound is recorded in chemical databases such as PubChem with the identifier CID 22132531, while its hydrochloride salt form (7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride) is registered under CID 89928692 . The hydrochloride salt has been assigned the CAS number 1349197-81-4, which serves as its unique identifier in chemical registries worldwide .

Physical and Chemical Properties

The physical and chemical properties of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are summarized in the following table:

| Property | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO | C₁₀H₁₁ClF₃NO |

| Molecular Weight | Approx. 217.19 g/mol | 253.65 g/mol |

| CAS Number | Not specified in results | 1349197-81-4 |

| SMILES Notation | C1CNCC2=C1C=CC(=C2)OC(F)(F)F | C1CNCC2=C1C=CC(=C2)OC(F)(F)F.Cl |

| InChI | Not specified in results | InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H |

| InChIKey | Not specified in results | RTPMXJZUDQPGPC-UHFFFAOYSA-N |

The molecule contains a basic nitrogen atom in the heterocyclic ring, which readily forms salts with acids. The hydrochloride salt is particularly common due to its enhanced stability and improved handling characteristics compared to the free base . The trifluoromethoxy group imparts specific physicochemical properties to the molecule, including increased lipophilicity and metabolic stability, which are desirable features in drug development.

Structural Comparisons

It is important to distinguish 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline from similar compounds such as 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 199678-32-5) . While they share the same tetrahydroisoquinoline core structure, they differ in the nature of the fluorinated substituent at the 7-position. The trifluoromethoxy (-OCF3) group in our target compound contains an oxygen atom between the aromatic ring and the trifluoromethyl group, whereas 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has a direct trifluoromethyl (-CF3) attachment to the aromatic ring .

This subtle structural difference significantly impacts the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecules, potentially leading to different biological activities and applications.

| Quantity | Price (EUR) |

|---|---|

| 100 mg | 616.00 € |

| 250 mg | 829.00 € |

| 1 g | 1,195.00 € |

The relatively high cost per unit weight suggests that the compound is produced in limited quantities primarily for specialized research applications rather than large-scale industrial use . This pricing is consistent with other research-grade fluorinated heterocycles that require multi-step syntheses and specialized handling.

| Hazard Category | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Given the structural similarities, 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline might exhibit comparable hazard profiles, but this should be confirmed through manufacturer-provided safety data sheets.

Research Developments and Future Directions

Current Research Status

Based on the available search results, 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline appears to be primarily utilized as a research tool or building block in medicinal chemistry programs. Its inclusion in chemical databases and commercial catalogs suggests ongoing interest in its properties and potential applications.

Future Research Opportunities

Several promising directions for future research involving 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can be identified:

-

Structure-activity relationship studies: Systematic investigation of how modifications to the core structure affect biological activity, particularly at CNS targets like histamine H3 receptors and serotonin transporters.

-

Pharmacokinetic profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its drug-like characteristics.

-

Synthetic methodology development: Creation of more efficient and scalable synthetic routes to facilitate larger-scale production and structural diversification.

-

Therapeutic applications: Targeted screening against specific CNS disorders based on the activity profiles of related tetrahydroisoquinoline derivatives.

-

Chemical biology tools: Development of labeled or functionalized derivatives for use as chemical probes to study biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume